3-(5-Amino-2-oxopyridin-1(2h)-yl)-N,N-dimethylpropanamide
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Overview
Description
3-(5-Amino-2-oxopyridin-1(2h)-yl)-N,N-dimethylpropanamide is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Amino-2-oxopyridin-1(2h)-yl)-N,N-dimethylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the amino group: Amination reactions are employed to introduce the amino group at the desired position on the pyridine ring.
Attachment of the propanamide moiety: The final step involves coupling the pyridine derivative with N,N-dimethylpropanamide under specific reaction conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(5-Amino-2-oxopyridin-1(2h)-yl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydroxypyridine or aminopyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-Amino-2-oxopyridin-1(2h)-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Amino-2-oxopyridin-1(2h)-yl)-N-methylpropanamide
- 3-(5-Amino-2-oxopyridin-1(2h)-yl)-N,N-diethylpropanamide
Uniqueness
3-(5-Amino-2-oxopyridin-1(2h)-yl)-N,N-dimethylpropanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-(5-amino-2-oxopyridin-1-yl)-N,N-dimethylpropanamide |
InChI |
InChI=1S/C10H15N3O2/c1-12(2)9(14)5-6-13-7-8(11)3-4-10(13)15/h3-4,7H,5-6,11H2,1-2H3 |
InChI Key |
YTLIBNOZBCXURU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
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